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Compound of Interest

Compound Name: 1-(4-lodophenyl)piperidin-2-one

Cat. No.: B1292008

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-lodophenyl)piperidin-
2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-lodophenyl)piperidin-2-one is a pivotal chemical intermediate, primarily recognized for
its role as a versatile building block in the synthesis of various pharmaceuticals.[1] Its molecular
architecture, featuring a piperidinone ring coupled with an iodophenyl group, makes it highly
valuable in medicinal chemistry, particularly for constructing complex active pharmaceutical
ingredients (APIs) through metal-catalyzed cross-coupling reactions. This guide offers a
comprehensive analysis of its core physicochemical properties, providing the foundational data
and experimental insights necessary for its effective application in research and development.
We will delve into its chemical identity, spectroscopic profile, and solubility, while also
addressing inconsistencies in reported data and providing robust experimental protocols for its
characterization.

Introduction: A Key Intermediate in Modern Drug
Synthesis

The strategic importance of 1-(4-lodophenyl)piperidin-2-one lies in its utility as a precursor for
a range of therapeutic agents, including antipsychotics and antidepressants.[1] The presence
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of an iodine atom on the phenyl ring serves as a highly efficient functional handle for
introducing molecular complexity. This is because iodine is an excellent leaving group in
numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and
Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. A
thorough understanding of its physicochemical properties is therefore not merely academic; it is
a prerequisite for optimizing reaction conditions, ensuring purity, and developing stable
formulations in the drug development pipeline.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of all subsequent scientific
investigation. 1-(4-lodophenyl)piperidin-2-one is identified by the following key descriptors.

IUPAC Name: 1-(4-iodophenyl)piperidin-2-one[2]

CAS Number: 385425-15-0[2][3]

Molecular Formula: C11H12INO[3][4]

Synonyms: 1-(4-lodophenyl)-2-piperidinone, 1-(4-iodo-phenyl)-piperidin-2-one[2][5][6]

The molecule's structure consists of a saturated six-membered lactam (piperidin-2-one) ring
where the nitrogen atom is substituted with a 4-iodophenyl! group.

Caption: Chemical structure of 1-(4-lodophenyl)piperidin-2-one.

Core Physicochemical Properties

The physical and chemical attributes of a substance dictate its behavior in both reactive and
formulation environments. The known properties of 1-(4-lodophenyl)piperidin-2-one are
summarized below.
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Property Value Source(s)

Molecular Weight 301.12 g/mol [4151[7]

Off-white solid / White to off-
Appearance _ _ [1][4]1[8]
white crystalline powder

Melting Point 108-110°C or 168-170°C [11[41[8]
Boiling Point (Predicted) 446.1 £ 28.0 °C [71[81I9]
Density (Predicted) 1.670 g/cm3 [71[8]1[9]
Purity Typically 298% [6]

Sealed in dry conditions, room
Storage temperature, keep in dark [61[81[9]

place

Discussion of Melting Point Discrepancy

A notable point of concern is the significant discrepancy in the reported melting point, with
values of 108-110°C and 168-170°C cited in the literature.[1][4] This variance is unlikely to be a
simple measurement error and points to more fundamental differences.

o Polymorphism: The existence of different crystalline forms (polymorphs) is a common cause
of varying melting points. Each polymorph has a unique crystal lattice arrangement, resulting
in different thermodynamic properties.

e Purity: The presence of impurities, such as residual starting materials (e.g., 4-iodoaniline) or
reaction by-products, can significantly depress and broaden the melting point range.[8] The
lower range (108-110°C) may correspond to a less pure sample or a specific polymorph,
while the higher range (168-170°C) could represent a more thermodynamically stable
polymorph or a higher purity sample.

Expert Insight: For regulatory and process development purposes, it is critical to resolve this

ambiguity. Characterization using techniques like Differential Scanning Calorimetry (DSC), X-
ray Powder Diffraction (XRPD), and Hot-Stage Microscopy is essential to identify and control
the crystalline form of the material being used.
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Solubility Profile

The compound is reported to be soluble in most organic solvents, including methanol, ethanol,
and chloroform.[1] This behavior is consistent with its molecular structure, which contains both
polar (the lactam group) and nonpolar (the iodophenyl group) regions. For in-vivo studies,
formulations have been prepared using co-solvents such as DMSO, PEG300, and Tween 80,
indicating its solubility in these systems is sufficient for creating dosing solutions.[5]

Spectroscopic Profile
Spectroscopic data provides a fingerprint for the molecule, confirming its structure and integrity.

e 1H NMR (400 MHz, CDCIs): The proton NMR spectrum shows characteristic signals that
align perfectly with the compound's structure.[4]

[¢]

0 7.70 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the iodine atom.

[e]

0 7.02 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the nitrogen atom.

o

0 3.62 (t, J = 5.2 Hz, 2H): The two protons of the piperidinone ring attached to the nitrogen
(position 6).

o

0 2.55 (t, J = 6.2 Hz, 2H): The two protons adjacent to the carbonyl group (position 3).

[¢]

0 1.93-1.95 (m, 4H): The remaining four protons of the piperidinone ring (positions 4 and
5).[4]

« Infrared (IR) Spectroscopy (KBr): The IR spectrum displays key functional group absorptions.
[4]

o 1634 cm~1: A strong absorption characteristic of the C=0 (amide I) stretching of the lactam
ring.

o 2936, 2864 cm~1: C-H stretching vibrations of the aliphatic portions of the piperidinone
ring.

o 1482 cm~1:. C=C stretching within the aromatic ring.
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o 819 cm~1: C-H out-of-plane bending, indicative of 1,4-disubstitution on the phenyl ring.[4]

e Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the
compound.[4]

o m/z 302 (M+1): This corresponds to the protonated molecule [C11H12INO + H]*, consistent
with a molecular weight of 301.12 g/mol .[4]

Experimental Protocols for Characterization

To ensure reproducibility and accuracy, standardized analytical methods are crucial. Below is a
protocol for determining the thermal properties of 1-(4-lodophenyl)piperidin-2-one using
Differential Scanning Calorimetry (DSC), a technique that can help clarify the melting point
discrepancy.

Protocol: Melting Point and Thermal Profile by DSC

Objective: To precisely determine the melting point (onset and peak) and to screen for potential
polymorphic transitions.

Methodology Rationale: DSC measures the difference in heat flow required to increase the
temperature of a sample and a reference. It is highly sensitive to thermal events like melting
and solid-state transitions, making it superior to traditional melting point apparatus for
characterizing crystalline materials. A controlled heating rate ensures thermal equilibrium and
reproducible results.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 2-5 mg of 1-(4-lodophenyl)piperidin-2-one into a
standard aluminum DSC pan.

e Sealing: Crimp the pan with an aluminum lid. This prevents sample loss due to sublimation
and ensures uniform heat transfer.

e Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the
DSC cell.

e Thermal Program:
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o Equilibrate the cell at 25°C.

o Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. A 10°C/min rate
is standard and provides a good balance between resolution and sensitivity.

o Hold at 200°C for 2 minutes to ensure complete melting.

o Cool the sample back to 25°C at a rate of 20°C/min.

o Data Analysis: Analyze the resulting thermogram. The melting event will appear as an
endothermic peak.

o Onset Temperature: The temperature at which the melting process begins. This is often
reported as the official melting point.

o Peak Temperature: The temperature at which the heat flow is at its maximum.

o Enthalpy of Fusion (AHfus): The area under the melting peak, which quantifies the energy
required to melt the sample.

Caption: Workflow for DSC analysis of 1-(4-lodophenyl)piperidin-2-one.

Synthesis and Purity Considerations

The most commonly cited synthesis route involves the reaction of 4-iodoaniline with 5-
bromovaleryl chloride, followed by an intramolecular cyclization facilitated by a base like
potassium tert-butoxide.[4][8]

Key Reaction Steps:

e Acylation of 4-iodoaniline with 5-bromovaleryl chloride.

o Base-mediated intramolecular cyclization to form the piperidinone ring.[4][8]
Implications for Purity:

 Starting Materials: Unreacted 4-iodoaniline or 5-bromovaleryl chloride could be present in
the final product.
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» By-products: Incomplete cyclization or intermolecular side reactions could lead to oligomeric
impurities.

The presence of these impurities can directly impact the physicochemical properties,
particularly the melting point and spectroscopic profile. Therefore, purification, typically by silica
gel column chromatography, is a critical final step to obtain a high-purity material suitable for
pharmaceutical development.[4]

Conclusion

1-(4-lodophenyl)piperidin-2-one is a well-characterized intermediate with defined
spectroscopic and physical properties. However, professionals using this compound must be
acutely aware of the significant discrepancy in the reported melting point, which likely stems
from polymorphism or varying levels of purity. This guide underscores the necessity of rigorous
in-house characterization using validated methods like DSC to ensure material consistency.
The data and protocols provided herein serve as a robust foundation for scientists and
researchers to confidently integrate this valuable building block into their drug discovery and
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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